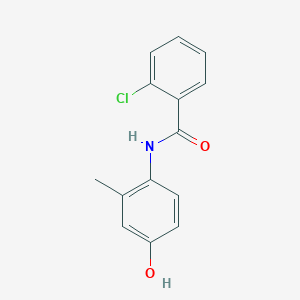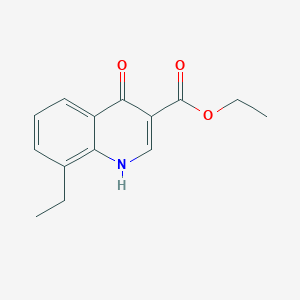
4-chloro-1,3-dimethyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1,3-dimethyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, also known as CDDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis and X-ray Crystal Structures : The synthesis and structural characterization of pyrazole-based ligands and their complexes with metals such as cadmium have been extensively studied. These studies include the preparation of ligands through condensation reactions and the formation of complexes that are structurally characterized by X-ray crystallography. These complexes exhibit interesting coordination geometries around the metal centers, facilitated by the ligands' ability to act as tetradentate donors. The structural analyses reveal supramolecular interactions that stabilize these complexes, showcasing their potential in coordination chemistry (Das et al., 2015).
Molecular Docking and In Vitro Screening : Novel pyridine and fused pyridine derivatives, including those based on carbohydrazide moieties, have been synthesized and assessed for biological activity. These compounds were subjected to molecular docking screenings, revealing moderate to good binding energies with target proteins, suggesting their potential in drug design. Furthermore, they exhibited antimicrobial and antioxidant activity, highlighting their applicability in medicinal chemistry (Flefel et al., 2018).
Biological Evaluation
Antimicrobial and Antimycobacterial Activities : Derivatives of carbohydrazides have been synthesized and evaluated for their antimicrobial properties. These studies involve the synthesis of novel compounds and their subsequent screening against various microbial strains to assess their therapeutic potential. Such research endeavors contribute to the discovery of new antimicrobial agents that could address the rising challenge of antibiotic resistance (Sidhaye et al., 2011).
Inhibition Studies and Molecular Docking : Certain pyrazole derivatives have been synthesized and characterized, followed by evaluations of their antidiabetic and antioxidant activities. These compounds have undergone in vitro assays to determine their efficacy in inhibiting enzymes relevant to diabetes management. Molecular docking studies further elucidate their mode of action, providing insights into how these molecules interact with biological targets and suggesting their potential as anti-diabetic agents (Karrouchi et al., 2020).
Propiedades
IUPAC Name |
4-chloro-2,5-dimethyl-N-[(E)-pyridin-2-ylmethylideneamino]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c1-8-10(13)11(18(2)17-8)12(19)16-15-7-9-5-3-4-6-14-9/h3-7H,1-2H3,(H,16,19)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVFSGOVZCCLAB-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1Cl)C(=O)N/N=C/C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(diethylamino)ethyl]-N'-2-naphthylurea](/img/structure/B5596301.png)

![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5596319.png)
![3-[(3-bromo-5-ethoxy-4-propoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596325.png)
![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)
![3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)
![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5596353.png)


![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)
![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)
![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)
![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)
